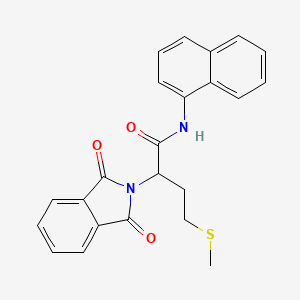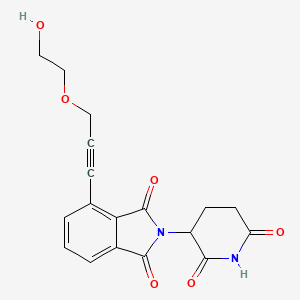
Thalidomide-propargyl-O-PEG1-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-propargyl-O-PEG1-OH is a compound that combines the properties of thalidomide, a well-known immunomodulatory drug, with a propargyl group and a polyethylene glycol (PEG) linker. This compound is used in the field of targeted protein degradation, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). The addition of the propargyl group and PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG1-OH typically involves the following steps:
Thalidomide Activation: Thalidomide is first activated by introducing a reactive group, such as an amine or hydroxyl group.
PEGylation: The activated thalidomide is then reacted with a PEG linker, which contains a propargyl group. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG linker are synthesized and stored.
Automated Coupling: Automated systems are used to couple thalidomide with the PEG linker, ensuring consistent reaction conditions and high yield.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-propargyl-O-PEG1-OH undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition Reactions: The alkyne group in the propargyl moiety can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Cycloaddition: Copper(I) catalysts and azides are typically used in CuAAC reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include substituted thalidomide derivatives, triazole-containing compounds, and various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Thalidomide-propargyl-O-PEG1-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of PROTACs.
Biology: The compound is used to study protein-protein interactions and the mechanisms of protein degradation.
Medicine: this compound is investigated for its potential therapeutic applications, including cancer treatment and immunomodulation.
Industry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific proteins for degradation.
Wirkmechanismus
The mechanism of action of Thalidomide-propargyl-O-PEG1-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome. The propargyl group and PEG linker enhance the solubility and bioavailability of the compound, facilitating its interaction with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thalidomide-O-amido-PEG4-propargyl
- Thalidomide-Propargyne-PEG1-COOH
- Thalidomide-O-PEG2-propargyl
Uniqueness
Thalidomide-propargyl-O-PEG1-OH is unique due to its specific combination of thalidomide, a propargyl group, and a PEG1 linker. This combination enhances its solubility and bioavailability, making it more effective in targeting and degrading specific proteins compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H16N2O6 |
|---|---|
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-[3-(2-hydroxyethoxy)prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O6/c21-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)20(17(12)24)13-6-7-14(22)19-16(13)23/h1,3,5,13,21H,6-10H2,(H,19,22,23) |
InChI-Schlüssel |
HBNNEKJALGLRED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


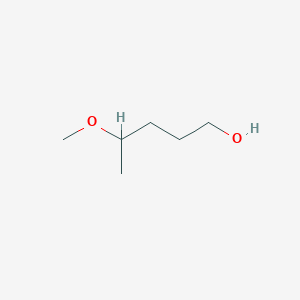
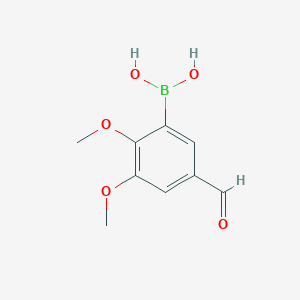
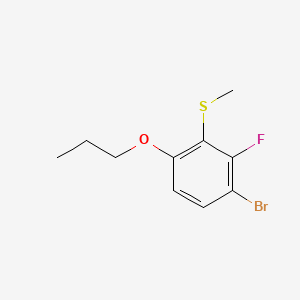
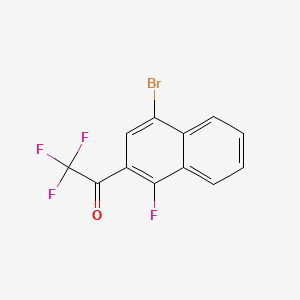
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
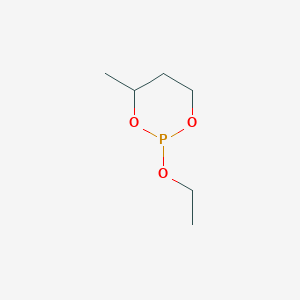
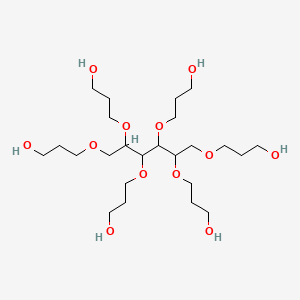
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
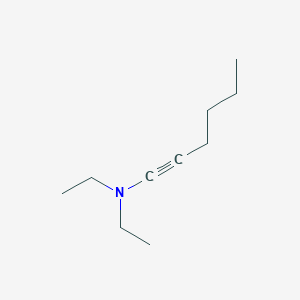
![[(3S,5S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]-(1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B14758683.png)
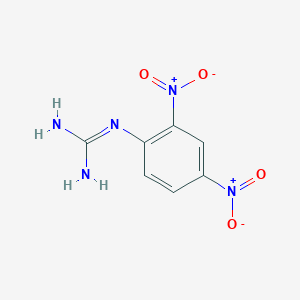
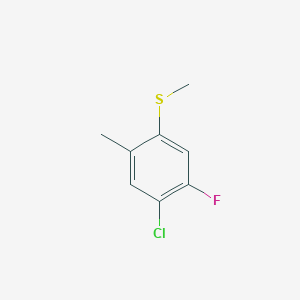
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14758702.png)
